molecular formula C25H21ClN5NaO7S2 B13419184 Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt CAS No. 70209-97-1

Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt

Cat. No.: B13419184
CAS No.: 70209-97-1
M. Wt: 626.0 g/mol
InChI Key: QDXJCWRXWUFFQE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonic acid group, an azo linkage, and several functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt typically involves multiple steps. The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid . This step forms a diazonium salt, which is then coupled with a naphthalenyl compound to form the azo linkage . The resulting intermediate undergoes further reactions to introduce the sulfonyl, chloroacetyl, and other functional groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid, sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are critical in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonic acid derivatives, while reduction can yield amines.

Scientific Research Applications

Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo linkage can participate in redox reactions, while the chloroacetyl group can undergo nucleophilic substitution reactions. These interactions contribute to the compound’s reactivity and its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

70209-97-1

Molecular Formula

C25H21ClN5NaO7S2

Molecular Weight

626.0 g/mol

IUPAC Name

sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-5-[(2-chloroacetyl)amino]benzenesulfonate

InChI

InChI=1S/C25H22ClN5O7S2.Na/c1-31(17-5-3-2-4-6-17)39(34,35)18-11-15-7-9-19(27)25(24(15)21(32)13-18)30-29-20-10-8-16(28-23(33)14-26)12-22(20)40(36,37)38;/h2-13,32H,14,27H2,1H3,(H,28,33)(H,36,37,38);/q;+1/p-1

InChI Key

QDXJCWRXWUFFQE-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])N)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.